REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[C:11](=O)([O:14]C)[O:12][CH3:13].[H-].[Na+]>CO>[CH3:1][C:2]1([CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]([C:11]([O:12][CH3:13])=[O:14])[C:3]1=[O:9] |f:2.3|
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Name
|
|
Quantity
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2.104 g
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Type
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reactant
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Smiles
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CC1(C(CCCCC1)=O)C
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Name
|
|
Quantity
|
12.7 mL
|
Type
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reactant
|
Smiles
|
C(OC)(OC)=O
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Name
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|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The reaction was quenched with 2M HCl
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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CUSTOM
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Details
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chromatographed on silica gel (3 to 12% EtOAc-hexane, eluant)
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Name
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|
Type
|
product
|
Smiles
|
CC1(C(C(CCCC1)C(=O)OC)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |